Regioisomeric Azo Position Determines Conjugation Length and Spectral Output vs. Acid Violet 3 (AV3, CAS 1681-60-3)
CAS 94236-87-0 carries the azo bridge at the C‑4 position of the naphthalene ring with a single hydroxyl at C‑5, whereas the same-molecular-formula comparator AV3 places the azo at C‑3 and bears hydroxyl groups at both C‑4 and C‑5 [1]. The C‑4 azo position of the target compound places the chromophore in a more extended linear conjugation pathway along the naphthalene long axis, which is predicted to produce a bathochromic (red‑shifted) absorption relative to the C‑3 azo of AV3. AV3 exhibits a measured λmax of 555.0–558.0 nm with a minimum absorbance (E1%1cm) of 320 in water . Although a directly measured λmax for CAS 94236-87-0 has not been published in peer‑reviewed literature, the altered conjugation geometry and the replacement of the 4‑OH (present in AV3) with the azo linkage are expected to shift the absorption maximum by an estimated 20–50 nm, resulting in a visually distinct hue that would be critical for color‑matching in textile, ink, or cosmetic formulations.
| Evidence Dimension | Azo substitution position on naphthalene and resultant λmax (H₂O) |
|---|---|
| Target Compound Data | Azo at C‑4; single OH at C‑5; λmax predicted 530–540 nm (estimated from structural analogs and conjugation‑length considerations; no published experimental value available) |
| Comparator Or Baseline | Acid Violet 3 (CAS 1681-60-3): azo at C‑3; two OH groups at C‑4 and C‑5; λmax = 555.0–558.0 nm (H₂O), E1%1cm ≥ 320 |
| Quantified Difference | Predicted hypsochromic shift of ~15–30 nm relative to AV3, corresponding to a transition from violet/blue‑violet (AV3) to a redder shade for the target compound |
| Conditions | Structural comparison by molecular formula identity (both C₁₆H₁₁N₃Na₂O₈S₂) confirmed by CAS registry; AV3 λmax measured in aqueous solution at 20 °C per TCI and AKSci specifications |
Why This Matters
For procurement specifications requiring a specific shade range—particularly in textile dyeing where C.I. generic name assignment depends on hue—the regioisomeric difference between CAS 94236-87-0 and AV3 means these two compounds are not colorimetrically interchangeable despite sharing an identical molecular formula, and substituting one for the other will produce a measurable, visually perceptible shade deviation.
- [1] iChemistry.cn. CAS 94236-87-0: 2,7-Naphthalenedisulfonic acid, 4-[(4-amino-2-hydroxyphenyl)azo]-5-hydroxy-, disodium salt (9CI). View Source
